molecular formula C10H6F6O B7995748 2'-Methyl-2,2,3,3,3,3'-hexafluoropropiophenone

2'-Methyl-2,2,3,3,3,3'-hexafluoropropiophenone

Cat. No.: B7995748
M. Wt: 256.14 g/mol
InChI Key: SUQRHMNJXCXZQP-UHFFFAOYSA-N
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Description

2'-Methyl-2,2,3,3,3,3'-hexafluoropropiophenone is a fluorinated aromatic ketone with the molecular formula C10H6F6O. This compound is characterized by the presence of a fluorine atom at multiple positions on the phenyl ring and a methyl group at the 2' position of the propiophenone structure. Due to its unique chemical properties, it finds applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2'-Methyl-2,2,3,3,3,3'-hexafluoropropiophenone typically involves the fluorination of propiophenone derivatives. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor is used to introduce fluorine atoms onto the aromatic ring. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species safely. The process is optimized to achieve high yields and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 2'-Methyl-2,2,3,3,3,3'-hexafluoropropiophenone can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Electrophilic aromatic substitution reactions are common, with fluorinating agents like Selectfluor being used to introduce additional fluorine atoms.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions typically yield the corresponding alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of polyfluorinated aromatic compounds with varying degrees of fluorination.

Scientific Research Applications

2'-Methyl-2,2,3,3,3,3'-hexafluoropropiophenone is utilized in various scientific research applications due to its unique chemical properties:

  • Chemistry: It serves as a building block for the synthesis of complex fluorinated molecules, which are often used in pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays to understand the interaction of fluorinated compounds with biological systems.

  • Medicine: It is employed in the development of fluorinated drugs, which can exhibit improved pharmacokinetic properties and enhanced efficacy.

  • Industry: The compound finds use in the production of specialty chemicals and materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 2'-Methyl-2,2,3,3,3,3'-hexafluoropropiophenone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

2'-Methyl-2,2,3,3,3,3'-hexafluoropropiophenone is compared with other similar compounds to highlight its uniqueness:

  • 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: This compound is structurally similar but lacks the phenyl ring, resulting in different chemical properties and applications.

  • Methyl 2,2,3,3,3-Pentafluoropropyl Ether: Another fluorinated compound, but with an ether functional group instead of a ketone, leading to different reactivity and uses.

These comparisons help to understand the distinct advantages and applications of this compound in various fields.

Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-(3-fluoro-2-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O/c1-5-6(3-2-4-7(5)11)8(17)9(12,13)10(14,15)16/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQRHMNJXCXZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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